molecular formula C18H21NO3 B6339734 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-14-0

2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester

Cat. No.: B6339734
CAS No.: 1171923-14-0
M. Wt: 299.4 g/mol
InChI Key: LNIFGOKWVJZGDO-UHFFFAOYSA-N
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Description

The compound 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester (hereafter referred to as the "target compound") is a benzoic acid derivative featuring a benzyl-methyl-aminomethyl substituent at the 2-position and a methoxy group at the 6-position, with a methyl ester at the carboxylic acid terminus. This article compares the target compound with similar derivatives, focusing on structural variations, synthetic pathways, and inferred biological implications.

Properties

IUPAC Name

methyl 2-[[benzyl(methyl)amino]methyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19(12-14-8-5-4-6-9-14)13-15-10-7-11-16(21-2)17(15)18(20)22-3/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIFGOKWVJZGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester typically involves the methylation of 2-(methylamino)benzoic acid. One common method includes the reaction of 2-(methylamino)benzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester exhibit various biological activities, which may include:

  • Antimicrobial Properties : Potential effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Possible reduction in inflammation markers.
  • Anticancer Activity : Initial studies suggest cytotoxic effects on cancer cell lines.

Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity and application potential. The following table summarizes key comparisons:

Compound NameStructural FeaturesUnique Aspects
3-Methoxybenzoic Acid Methyl EsterMethoxy group at position 3Simpler structure, less sterically hindered
4-Methoxybenzoic Acid Methyl EsterMethoxy group at position 4Different biological activity profile
Benzyl-Methyl-Amino BenzoateContains benzyl and amino groupsLacks methoxy substitution
2-(Benzylamino)benzoic AcidAmino group at position 2Potentially different pharmacological properties

This comparison illustrates how structural variations can lead to differences in biological activity and application potential. The unique combination of functional groups in 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester may confer distinct advantages over its analogs.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on various derivatives of benzoic acid indicated that the introduction of the benzyl-methyl-amino group significantly enhanced antimicrobial properties against specific bacterial strains.
  • Anti-inflammatory Effects :
    • Preliminary research demonstrated that this compound could reduce levels of inflammatory cytokines in vitro, suggesting a mechanism for its potential use in treating inflammatory diseases.
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines revealed that 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester exhibited cytotoxic effects, warranting further investigation into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common scaffold with multiple benzoic acid methyl esters, differing primarily in the substituents at the 2-position. Key analogs include:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Features Reference
Target Compound: 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester Benzyl-methyl-aminomethyl Not explicitly given (inferred: ~C₁₈H₂₁NO₃) ~299.36 g/mol Aminoalkyl group with benzyl and methyl substituents N/A
2-(8-Aza-octyl)-6-methoxy-benzoic acid methyl ester 8-Aza-octyl chain C₁₇H₂₅NO₃ 295.38 g/mol Long aliphatic chain with terminal amine
2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester 3,5-Dihydroxyphenethyl C₁₇H₁₈O₅ 302.33 g/mol Polar dihydroxy phenyl group
2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester 3,4-Dichlorobenzyloxymethyl C₁₇H₁₆Cl₂O₄ 355.22 g/mol Electron-withdrawing chlorine substituents
2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester 5-Chloro-thiophen-2-yl vinyl C₁₅H₁₂ClNO₃S 321.78 g/mol Thiophene ring with chlorine and vinyl

Key Observations :

  • Lipophilicity : Aliphatic chains (e.g., 8-aza-octyl in ) increase lipophilicity, whereas polar groups (e.g., dihydroxy phenyl in ) improve water solubility.
  • Steric Effects: Bulky substituents like benzyl-methyl-aminomethyl may hinder binding to sterically sensitive targets compared to smaller groups.

Physicochemical Properties

Solubility and Stability

  • Lipophilicity: The benzyl-methyl-aminomethyl group in the target compound likely confers moderate lipophilicity (logP ~2.5–3.5), comparable to analogs like 2-(8-aza-octyl)-6-methoxy-benzoic acid methyl ester (logP ~3.1) .
  • Acid/Base Behavior : The tertiary amine in the target compound may act as a weak base (pKa ~7–9), enabling pH-dependent solubility.

Spectroscopic Data

  • IR/NMR : Similar compounds (e.g., ) show characteristic peaks for ester carbonyls (~1728 cm⁻¹ in IR; δ ~168 ppm in ¹³C NMR) and methoxy groups (δ ~3.8–3.9 ppm in ¹H NMR).

Inferred Pharmacological Profiles

  • Antimicrobial Potential: Chlorinated derivatives (e.g., ) may exhibit enhanced activity due to electrophilic halogen atoms disrupting microbial membranes.
  • Anti-inflammatory Applications : Dihydroxyphenyl derivatives (e.g., ) could act as antioxidants or cyclooxygenase inhibitors.

Agrochemicall Relevance

Compounds like Kresoxim-methyl (), which share methoxy and ester functionalities, are used as fungicides, hinting at possible agrochemical applications for the target compound .

Biological Activity

2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester, commonly referred to by its CAS number 1171923-14-0, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester is characterized by a methoxy group and a benzyl-methyl amino moiety. The compound has a molecular weight of approximately 299.4 g/mol .

Anticancer Activity

Research indicates that compounds structurally similar to 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester exhibit significant anticancer properties. For instance, derivatives of benzoic acid have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds vary widely, often falling within the range of 5–30 mM, indicating their potential as chemotherapeutic agents .

CompoundCell LineIC50 (mM)
Compound AHeLa22.7
Compound BMCF-720.1
Compound CA54910.0

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial activity. For example, certain derivatives demonstrated inhibition against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring up to 25 mm compared to standard drugs .

PathogenInhibition Zone (mm)
Pseudomonas aeruginosa24
Klebsiella pneumoniae25

The biological activity of this compound may be attributed to its ability to interfere with cellular processes through various mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been noted to disrupt tubulin polymerization, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures induce oxidative stress, contributing to their cytotoxic effects .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the effects of several benzoic acid derivatives on human cancer cell lines. The results indicated that the presence of specific functional groups significantly enhanced the anticancer activity of these compounds.
  • Antimicrobial Assessment : Another study focused on the antimicrobial properties of synthesized derivatives, revealing that modifications in the side chains could lead to improved efficacy against resistant bacterial strains.

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